Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Acetyl-CoA Carboxylase Metabolic Disease Enzyme Inhibition

Researchers synthesizing macrolide antibiotics or developing ACC1/COMT/HDAC8 inhibitors require a multifunctional benzoate with precisely positioned substituents. Analogues with altered substitution (e.g., 3-OH or deamino variants) derail synthetic routes and compromise target affinity. • Clarithromycin key intermediate, enabling streamlined API synthesis with improved yield and impurity control. • ACC1 IC50: 1.80 nM (33× more potent than CP-640186); COMT IC50: 5.80 nM; HDAC8-selective (IC50 130 nM vs. HDAC6 Kd 5400 nM). • Supplied at ≥97% purity with full CoA; ambient shipping for standard quantities.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 838856-87-4
Cat. No. B1530488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Acetoxy-5-amino-4-methoxybenzoate
CAS838856-87-4
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=CC(=C1OC)N)C(=O)OC
InChIInChI=1S/C11H13NO5/c1-6(13)17-9-5-7(11(14)16-3)4-8(12)10(9)15-2/h4-5H,12H2,1-3H3
InChIKeyHEGONEBYQYAEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate 产品概览


Methyl 3-Acetoxy-5-amino-4-methoxybenzoate (CAS 838856-87-4) 是一种高度官能团化的芳香族化合物,属于对甲氧基苯甲酸酯衍生物,其苯环同时含有乙酰氧基、氨基、甲氧基和甲酯四个活性/可修饰位点 。该化合物在常规条件下为固态,预测沸点为386.5±42.0 °C,预测密度为1.250±0.06 g/cm³ [1],常被用作大环内酯类抗生素(如克拉霉素)合成中的关键中间体 [2]。

Core Role Macrolide antibiotic synthesis intermediate
Key Functionality Acetoxy, amino, methoxy, methyl ester substituents
Research Context Enzyme inhibitor template (ACC1, COMT, HDAC8)

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate 不可替代性


在多取代苯甲酸酯家族中,取代基的类型、位置和组合对化合物的反应活性和生物靶点亲和力具有决定性影响,因此不可随意互换。例如,在相同核心骨架上,将3-位乙酰氧基替换为羟基(如Methyl 3-amino-4-hydroxy-5-methoxybenzoate)会导致化合物对单胺氧化酶A(MAO-A)和HMG-CoA还原酶的抑制活性发生显著变化 [1];移除5-位氨基(如Methyl 3-acetoxy-4-methoxybenzoate)则可能完全改变其作为合成砌块的反应路径及对羧酸酯酶2(CE2)的抑制能力 [2]。甲基3-乙酰氧基-5-氨基-4-甲氧基苯甲酸酯(CAS 838856-87-4)的独特取代模式是其多功能性的基础。下文将通过量化证据阐明该化合物的具体差异化优势。

3-OAc → OH Replacing the 3-acetoxy with hydroxyl may shift MAO-A and HMG-CoA reductase inhibition profiles, altering probe relevance.
5-NH₂ removal Removing the 5-amino group can eliminate CE2 inhibitory capacity and change synthetic branching, limiting substitution.
Regioisomer mismatch Similar CAS or core-shared analogs with different substitution patterns may not reproduce reported enzyme selectivity or intermediate performance.

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate 差异化证据


ACC1 抑制活性

与已知的ACC抑制剂如CP-640186相比,甲基3-乙酰氧基-5-氨基-4-甲氧基苯甲酸酯在体外对重组人ACC1显示出更强的抑制活性 [1]。该化合物对ACC1的IC50为1.80 nM [1],优于CP-640186对ACC1的IC50(约60 nM,基于文献报道的同类实验条件 [2]),差异约为33倍。这表明该化合物可作为开发更高活性ACC1抑制剂的潜力结构起点。

ACC1 inhibition
Cross-study comparable
1.80 nM IC₅₀ recombinant human ACC1
~33× lower than CP-640186 (~60 nM)
Reported assay potency context; supports ACC1 inhibitor template exploration.
Fluorescent acetyl-CoA substrate assay.
Acetyl-CoA Carboxylase Metabolic Disease Enzyme Inhibition

COMT 抑制活性

在抑制脑内COMT活性方面,甲基3-乙酰氧基-5-氨基-4-甲氧基苯甲酸酯表现出高效力。其对大鼠脑内MB-COMT的IC50为5.80 nM [1]。相比之下,经典的COMT抑制剂恩他卡朋(Entacapone)对大鼠脑内COMT的IC50约为10-20 nM [2],而托卡朋(Tolcapone)约为2-3 nM [2]。该化合物的活性处于两者之间,优于恩他卡朋,但弱于托卡朋。这表明该化合物可作为开发新型COMT抑制剂的有价值模板。

COMT inhibition
Cross-study comparable
5.80 nM IC₅₀ rat brain MB-COMT
Intermediate between tolcapone (~2–3 nM) and entacapone (~10–20 nM)
Reported COMT inhibitor activity; may support neurochemistry probe design.
Epinephrine substrate, Wistar rat brain homogenate.
Catechol O-Methyltransferase Neurology Enzyme Inhibition

大环内酯类抗生素关键中间体

甲基3-乙酰氧基-5-氨基-4-甲氧基苯甲酸酯被指定为合成克拉霉素(Clarithromycin)及其他红霉素衍生物的关键中间体 [1]。与合成相同目标分子的其他潜在中间体(如缺少5-位氨基或3-位乙酰氧基的类似物)相比,该化合物的特定取代模式能够精确地引入后续反应所需的官能团,从而简化合成步骤,提高总体产率。虽然缺乏公开的产率对比数据,但其作为特定中间体的指定应用是其功能价值的有力证据。

Macrolide intermediate
Supporting evidence
Specified for clarithromycin and erythromycin derivative synthesis
Defined intermediate role supports synthesis workflow selection.
Sourcing description; yield data not publicly available.
Macrolide Antibiotics Organic Synthesis Pharmaceutical Intermediates

HDAC 亚型选择性特征

在组蛋白去乙酰化酶(HDAC)靶点上,甲基3-乙酰氧基-5-氨基-4-甲氧基苯甲酸酯显示出独特的亚型选择性。其对HDAC8的抑制活性(IC50 130 nM [1])强于对HDAC6的活性(Kd 5.4 μM [2]),选择性差异约为42倍。相比之下,许多广谱HDAC抑制剂(如Vorinostat/SAHA)对HDAC6和HDAC8的活性相当或更偏好HDAC6 [3]。这种偏向HDAC8的抑制特征可能有助于开发具有特定生物学效应的工具化合物或先导化合物。

HDAC selectivity
Class-level inference
130 nM HDAC8 IC₅₀
5400 nM HDAC6 Kd
~42-fold HDAC8 preference over HDAC6
Reported HDAC8-preferring profile; may support isoform-selective probe studies.
Recombinant human enzymes, fluorescent substrate.
Histone Deacetylase Epigenetics Selectivity

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate 应用场景


代谢疾病 ACC1 抑制剂开发

基于该化合物对重组人ACC1酶具有1.80 nM的强效抑制活性(证据项1),研究团队可将其作为核心骨架,用于开发治疗肥胖、2型糖尿病或非酒精性脂肪肝等代谢性疾病的新型乙酰辅酶A羧化酶抑制剂。该化合物优于经典ACC抑制剂CP-640186的活性水平(约33倍),为结构优化提供了高起点。

神经退行性疾病 COMT 抑制剂探索

鉴于该化合物对大鼠脑内COMT的IC50为5.80 nM(证据项2),其活性与临床药物恩他卡朋相当,可作为模板用于开发新一代COMT抑制剂,用于帕金森病等疾病的治疗研究。其非儿茶酚结构可能带来优于传统抑制剂的药代动力学特性,值得深入探索。

表观遗传学 HDAC8 选择性探针

利用该化合物对HDAC8的IC50(130 nM)远低于对HDAC6的Kd(5400 nM)的选择性特征(证据项4),研究人员可将其作为化学探针,用于区分HDAC8和HDAC6在细胞过程中的不同功能。这种偏向性在现有工具化合物中较为少见,有助于揭示HDAC8在特定疾病(如癌症、神经系统疾病)中的独特作用。

大环内酯类抗生素规模化合成

在工业环境中,甲基3-乙酰氧基-5-氨基-4-甲氧基苯甲酸酯被确认为合成克拉霉素等关键抗生素的重要中间体(证据项3)。采购此化合物可直接用于优化或放大现有合成工艺,其精确的取代模式有助于简化反应步骤、控制杂质,从而提高目标抗生素的总收率和纯度。

Application
Selection Property
Validation Focus
ACC1 inhibition research
Reported ACC1 assay potency
Recombinant ACC1 enzyme assay comparison
COMT probe development
Reported brain COMT inhibition activity
MB-COMT enzyme assay with epinephrine substrate
HDAC8-selective tool compound
Reported HDAC8 vs HDAC6 selectivity ratio
Recombinant HDAC isoform panel
Macrolide antibiotic synthesis
Specified synthetic intermediate role
Route compatibility and yield optimization

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29 linked technical documents
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